molecular formula C35H34N2O5 B13416425 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt

6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt

Cat. No.: B13416425
M. Wt: 562.7 g/mol
InChI Key: ZSGASMPNHVEHND-YYXOUSRLSA-N
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Description

6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt is a biochemical compound with the molecular formula C35H34N2O5 and a molecular weight of 562.65 g/mol . It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt involves several methods. One common method is the catalytic hydrogenation of coumarins . Other methods include the Pondorff reaction, which involves the condensation of phenols with α, β-unsaturated acids in the presence of an acid catalyst such as sulfuric acid (H2SO4), phosphoric acid (H3PO4), or trifluoroacetic acid (TFA) . Industrial production methods may involve large-scale synthesis using these catalytic processes.

Chemical Reactions Analysis

6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and function. This can lead to changes in cellular processes and biochemical pathways, ultimately affecting the biological system.

Comparison with Similar Compounds

6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cinchonidine Salt can be compared with other similar compounds, such as:

    4-Phenyl-3,4-dihydrocoumarin: This compound lacks the carboxyl group present in this compound.

    3,4-Dihydrocoumarin: This compound lacks both the phenyl and carboxyl groups present in this compound.

The presence of the carboxyl group and the cinchonidine salt makes this compound unique, providing it with distinct chemical and biological properties.

Properties

Molecular Formula

C35H34N2O5

Molecular Weight

562.7 g/mol

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;2-oxo-4-phenyl-3,4-dihydrochromene-6-carboxylic acid

InChI

InChI=1S/C19H22N2O.C16H12O4/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;17-15-9-12(10-4-2-1-3-5-10)13-8-11(16(18)19)6-7-14(13)20-15/h2-7,9,13-14,18-19,22H,1,8,10-12H2;1-8,12H,9H2,(H,18,19)/t13-,14-,18-,19+;/m0./s1

InChI Key

ZSGASMPNHVEHND-YYXOUSRLSA-N

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.C1C(C2=C(C=CC(=C2)C(=O)O)OC1=O)C3=CC=CC=C3

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.C1C(C2=C(C=CC(=C2)C(=O)O)OC1=O)C3=CC=CC=C3

Origin of Product

United States

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